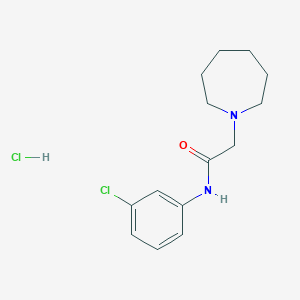
2-(azepan-1-yl)-N-(3-chlorophenyl)acetamide;hydrochloride
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(azepan-1-yl)-N-(3-chlorophenyl)acetamide;hydrochloride typically involves the following steps:
Formation of the Azepane Ring: The azepane ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Chlorophenyl Group: This step involves the substitution of a hydrogen atom on the azepane ring with a 3-chlorophenyl group, often using a halogenation reaction.
Formation of the Acetamide Moiety:
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include:
Batch Reactors: For controlled synthesis and monitoring of reaction conditions.
Continuous Flow Reactors: For large-scale production with consistent quality.
Chemical Reactions Analysis
Types of Reactions
2-(azepan-1-yl)-N-(3-chlorophenyl)acetamide;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as halogens or alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions may introduce new functional groups.
Scientific Research Applications
2-(azepan-1-yl)-N-(3-chlorophenyl)acetamide;hydrochloride has several scientific research applications, including:
Medicinal Chemistry: Studied for its potential therapeutic effects and as a lead compound for drug development.
Pharmacology: Investigated for its interactions with biological targets and potential pharmacological activities.
Industrial Chemistry: Used as an intermediate in the synthesis of other chemical compounds.
Mechanism of Action
The mechanism of action of 2-(azepan-1-yl)-N-(3-chlorophenyl)acetamide;hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects through:
Binding to Receptors: Modulating receptor activity and downstream signaling pathways.
Inhibition of Enzymes: Blocking enzyme activity and affecting metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-(azepan-1-yl)-N-(4-chlorophenyl)acetamide
- 2-(azepan-1-yl)-N-(2-chlorophenyl)acetamide
- 2-(azepan-1-yl)-N-(3-bromophenyl)acetamide
Uniqueness
2-(azepan-1-yl)-N-(3-chlorophenyl)acetamide;hydrochloride is unique due to its specific structural features, such as the position of the chlorine atom on the phenyl ring and the presence of the azepane ring. These structural characteristics may influence its chemical reactivity and biological activity, distinguishing it from similar compounds.
Properties
IUPAC Name |
2-(azepan-1-yl)-N-(3-chlorophenyl)acetamide;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19ClN2O.ClH/c15-12-6-5-7-13(10-12)16-14(18)11-17-8-3-1-2-4-9-17;/h5-7,10H,1-4,8-9,11H2,(H,16,18);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXJQTEUDTHGGKZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)CC(=O)NC2=CC(=CC=C2)Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20Cl2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-1-naphthyl-2-[4-(2-pyridinyl)-1-piperazinyl]acetamide](/img/structure/B4422299.png)
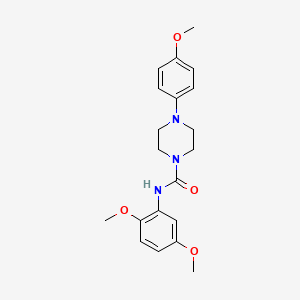

![2-[(3-Methoxybenzyl)sulfanyl]-1,3-benzoxazole](/img/structure/B4422317.png)
![2-{[4-ETHYL-5-(3-PYRIDINYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-(5-METHYL-1,3,4-THIADIAZOL-2-YL)ACETAMIDE](/img/structure/B4422323.png)
![N-[1-(2,5-dimethoxyphenyl)ethyl]-4-methylbenzenesulfonamide](/img/structure/B4422324.png)
![N-{4-[(PROP-2-EN-1-YL)SULFAMOYL]PHENYL}FURAN-2-CARBOXAMIDE](/img/structure/B4422332.png)
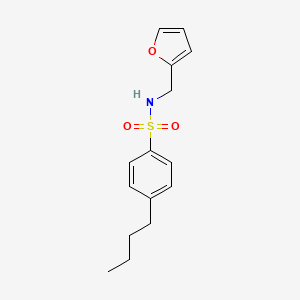
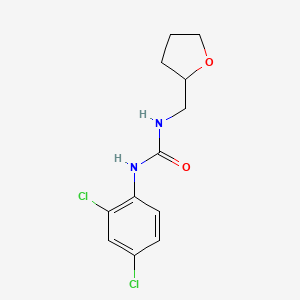
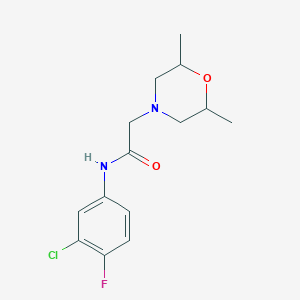
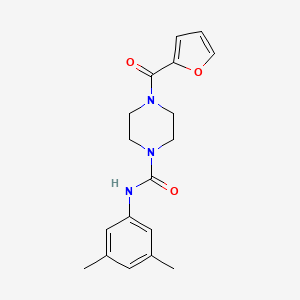
![4-[(3,4-dimethoxyphenyl)sulfonyl]-2-methyl-1-(4-methylphenyl)piperazine](/img/structure/B4422383.png)
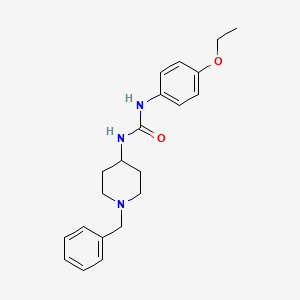
![2-{[4-ALLYL-5-(3-CHLOROPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE](/img/structure/B4422392.png)
